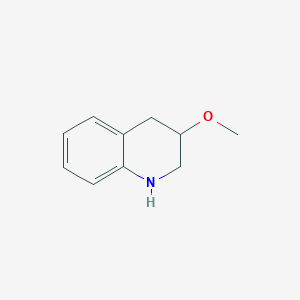

3-Methoxy-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

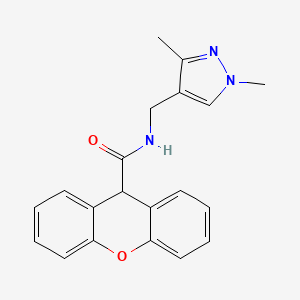

3-Methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound. It is a derivative of tetrahydroquinoline, which is a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2,3,4-tetrahydroquinoline is characterized by a tetrahydroquinoline core with a methoxy group attached. The InChI code for 3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a related compound, is 1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines. Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Applications De Recherche Scientifique

Catalytic Applications

Rh(III)-Catalyzed Olefination

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported. This process, which is mild, practical, selective, and high-yielding, uses the N-O bond as an internal oxidant and enables the selective formation of valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (Rakshit et al., 2011).

Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles

Methoxy-substituted 3-formyl-2-phenylindoles were studied for their essential structural elements required for the inhibition of tubulin polymerization, a predominant mode of action for this class of cytostatics. The most active derivative demonstrated significant inhibition of tubulin polymerization and disrupted microtubule assembly, similar to the effects of colchicine (Gastpar et al., 1998).

Neurochemical Applications

Antipsychotic Potential Study

A study on 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2one (D2AAK1) as a potential antipsychotic agent was corrected for its in vitro, molecular modeling, and behavioral aspects. This underscores the compound's significance in neurochemical research (Kaczor et al., 2016).

Anticancer Drug Development

Synthesis and Evaluation of 2-Phenylquinolin-4-ones

The exploration of 2-phenylquinolin-4-ones led to significant findings in the development of anticancer drug candidates. Notably, one derivative demonstrated selective inhibition against several cancer cell lines, suggesting its potential as a promising clinical candidate (Chou et al., 2010).

Corrosion Inhibition

Schiff Bases as Corrosion Inhibitors

The study of Schiff bases derived from 3-methoxy-1,2,3,4-tetrahydroquinoline analogs revealed their effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This research contributes to the field of corrosion science and materials protection (Khan et al., 2017).

Synthesis and Chemical Transformations

Alkylative Ring Expansion for Tetrahydroquinoline Systems

An innovative synthesis method for 2-substituted tetrahydroquinolines through a domino reaction demonstrates the synthetic utility of this approach. This method was also applied in the stereoselective formal synthesis of martin ellic acid, showcasing the compound's relevance in synthetic organic chemistry (Ueda et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on 3-Methoxy-1,2,3,4-tetrahydroquinoline and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases. Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is an area of ongoing research .

Propriétés

IUPAC Name |

3-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDOJSRBHVZCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2,3,4-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)

![1-benzyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2717529.png)

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)